molecular formula C14H19ClN2O5S B288555 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide

1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide

Cat. No. B288555
M. Wt: 362.8 g/mol
InChI Key: WHXFHHBQBYVOLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a piperidine derivative that has been synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been studied extensively.

Mechanism of Action

The mechanism of action of 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX, which are involved in the production of prostaglandins and leukotrienes, respectively. These molecules are involved in the inflammatory response and the regulation of pain.
Biochemical and Physiological Effects
1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins and leukotrienes, which are involved in the inflammatory response and the regulation of pain. It has also been shown to inhibit the growth of cancer cells, possibly by inducing apoptosis, or programmed cell death.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide in lab experiments include its potential anti-inflammatory and analgesic properties, as well as its potential use as a therapeutic agent in the treatment of cancer. However, its limitations include the lack of understanding of its mechanism of action and its potential side effects.

Future Directions

For the study of 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide include further investigation of its mechanism of action, as well as its potential use as a therapeutic agent in the treatment of pain, inflammation, and cancer. Additionally, the development of new synthetic methods for the production of this compound may lead to improved yields and reduced costs. Further studies may also explore the potential side effects of this compound and its safety for use in humans.

Synthesis Methods

The synthesis of 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide involves the reaction of piperidine with 4-chloro-2,5-dimethoxybenzenesulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified using various techniques, including recrystallization and column chromatography.

Scientific Research Applications

1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide has been studied extensively for its potential applications in various scientific fields. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been studied for its potential use as a therapeutic agent in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.

properties

Product Name

1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide

Molecular Formula

C14H19ClN2O5S

Molecular Weight

362.8 g/mol

IUPAC Name

1-(4-chloro-2,5-dimethoxyphenyl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C14H19ClN2O5S/c1-21-11-8-13(12(22-2)7-10(11)15)23(19,20)17-5-3-9(4-6-17)14(16)18/h7-9H,3-6H2,1-2H3,(H2,16,18)

InChI Key

WHXFHHBQBYVOLE-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2CCC(CC2)C(=O)N

Canonical SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2CCC(CC2)C(=O)N

Origin of Product

United States

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